molecular formula C21H19ClN2O2S B2535735 3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223850-95-0

3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2535735
CAS No.: 1223850-95-0
M. Wt: 398.91
InChI Key: SUDCXWGYPBPJRC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.4]non-3-ene core. The structure includes a 4-chlorophenyl substituent at position 3 and a 4-methoxybenzoyl group at position 1.

Properties

IUPAC Name

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2S/c1-26-17-10-6-15(7-11-17)19(25)24-20(27)18(14-4-8-16(22)9-5-14)23-21(24)12-2-3-13-21/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDCXWGYPBPJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions to form the spirocyclic intermediate. The chlorophenyl and methoxybenzoyl groups are then introduced through subsequent substitution reactions using appropriate reagents such as chlorobenzene and methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Amines, thiols, polar aprotic solvents (e.g., dimethylformamide), and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, highlighting key differences in spiro ring systems, substituents, and inferred properties:

Compound Name CAS Number Molecular Formula Key Features Potential Implications
Target Compound : 3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione Not explicitly listed (inferred) ~C₉H₁₆ClN₂O₂S - [4.4] spiro system
- 4-Cl and 4-OCH₃ substituents
- Thione group
Smaller spiro ring may increase ring strain but enhance rigidity for receptor interactions .
Analog 1 : 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 899926-60-4 C₁₃H₁₃ClN₂S - Lacks 4-methoxybenzoyl group
- Simpler structure
Reduced steric bulk may improve solubility but limit binding specificity .
Analog 2 : 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 899926-57-9 C₁₄H₁₅ClN₂S - [4.5] spiro system
- Larger ring size
Increased puckering amplitude (per Cremer-Pople coordinates) could enhance conformational diversity .
Analog 3 : 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 899917-50-1 C₂₂H₂₁BrN₂O₂S - Bromine substitution
- [4.5] spiro system
Higher lipophilicity (logP) due to Br; possible enhanced blood-brain barrier penetration .

Key Comparison Points:

Spiro Ring System: The target compound’s [4.4] spiro system (vs. [4.5] in analogs 2 and 3) introduces distinct puckering behavior. Larger spiro systems (e.g., [4.5]) allow pseudorotation, enabling adaptation to diverse binding pockets .

Substituent Effects: The 4-methoxybenzoyl group in the target compound and analog 3 provides electron-donating effects, altering electronic density near the thione group. This may enhance hydrogen-bonding capacity compared to simpler analogs like analog 1 .

Biological Relevance :

  • Diazaspiro compounds (e.g., vasopressin antagonists in ) suggest CNS applications. The target compound’s 4-methoxybenzoyl group may mimic pharmacophores in neuroactive molecules, though direct activity data are lacking .

Synthetic Considerations :

  • Commercial availability of analogs (e.g., via Combi-Blocks, ) indicates feasible synthesis routes. The 4-methoxybenzoyl group likely requires benzoylation steps, which could impact yield .

Research Findings and Theoretical Insights

  • Conformational Analysis : The [4.4] spiro ring’s puckering coordinates (e.g., amplitude $ q $, phase $ \phi $) differ from larger systems, influencing 3D structure and intermolecular interactions .
  • Thione Reactivity : The thione group’s sulfur atom may act as a nucleophile or metal-binding site, suggesting utility in catalysis or metallodrug design .
  • Pharmacological Potential: Structural alignment with vasopressin antagonists () implies possible neuropsychiatric applications, though functional studies are needed .

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